molecular formula C13H17O3PS B3057390 Diethyl benzo[b]thiophen-3-ylmethylphosphonate CAS No. 80090-41-1

Diethyl benzo[b]thiophen-3-ylmethylphosphonate

Cat. No. B3057390
CAS RN: 80090-41-1
M. Wt: 284.31 g/mol
InChI Key: CBBDCBONPMJYAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl benzo[b]thiophen-3-ylmethylphosphonate is a chemical compound with the molecular formula C13H17O3PS . It belongs to the class of organic compounds known as phosphonic acid diesters . These are organophosphorus compounds containing a diester derivative of phosphonic acid .


Synthesis Analysis

The synthesis of thiophene derivatives, such as this compound, often involves heterocyclization of various substrates . Notable synthetic methods include the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzo[b]thiophene core with a phosphonate group attached to the 3-position of the thiophene ring . The phosphonate group is further substituted with two ethyl groups .

Scientific Research Applications

Synthesis and Chemical Properties

Microwave-assisted Synthesis : Diethyl/ethylphenyl {2-(benzo[d]thiazol-2-yl)phenylamino}phosphonates and phosphinates, which share structural similarities with Diethyl benzo[b]thiophen-3-ylmethylphosphonate, have been synthesized using microwave irradiation. This method, known as the Kabachnik-Fields reaction, yields these compounds efficiently, with high yields ranging from 80% to 93%. This approach signifies the potential of microwave-assisted synthesis in creating complex organic phosphonates and phosphinates efficiently (S. Thaslim Basha et al., 2016).

Synthesis of Benzo[b]thiophene Derivatives : Various derivatives of benzo[b]thiophene, like this compound, have been synthesized through diverse synthetic routes. For instance, benzo[b]thiophen-2-thiol and its chloro-derivatives were prepared by treating 2-benzo[b]thienyl-lithium derivatives with sulfur. These thiol derivatives were further reacted with chloroacetaldehyde diethyl acetal, chloroacetone, or 3-chlorobutan-2-one, and cyclized with polyphosphoric acid to yield thieno[2,3-b][1]benzothiophen derivatives (N. Chapman et al., 1970).

Application in Antimicrobial and Antioxidant Agents : A series of compounds structurally related to this compound have been synthesized and evaluated for their antimicrobial and antioxidant properties. Some of these compounds have shown effective antibacterial and antifungal activities, indicating the potential of benzo[b]thiophene derivatives in pharmaceutical applications (S. Thaslim Basha et al., 2016).

Structural and Crystallographic Studies

Crystal Structure Analysis : The crystal structure of compounds closely related to this compound has been determined. For instance, the structure of diethyl benzo[b]thiophene-2,3-disulfinate was analyzed, revealing an essentially planar benzothiophene moiety with ethylsulfonyl groups oriented in opposite directions. This study provides insights into the structural aspects of benzo[b]thiophene derivatives (M. Parvez et al., 1996).

Pharmacological Applications

Antimicrobial Agents : Benzo[b]thiophene acylhydrazones, structurally similar to this compound, have been synthesized and evaluated against Staphylococcus aureus, including multidrug-resistant strains. This research underscores the potential of benzo[b]thiophene derivatives as effective antimicrobial agents, highlighting their relevance in addressing antibiotic resistance (Thibaut Barbier et al., 2022).

Future Directions

While specific future directions for Diethyl benzo[b]thiophen-3-ylmethylphosphonate are not provided, thiophene derivatives are of significant interest in the field of organic electronics . They have high resonance energy, more electrophilic reactivity than benzene, high π-electron density, and a planar structure . These properties make them promising candidates for future research and development in the field of organic electronic materials and functional supramolecular chemistry .

properties

IUPAC Name

3-(diethoxyphosphorylmethyl)-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17O3PS/c1-3-15-17(14,16-4-2)9-11-10-18-13-8-6-5-7-12(11)13/h5-8,10H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBBDCBONPMJYAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CSC2=CC=CC=C21)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17O3PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10508709
Record name Diethyl [(1-benzothiophen-3-yl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10508709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

80090-41-1
Record name Diethyl [(1-benzothiophen-3-yl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10508709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethyl benzo[b]thiophen-3-ylmethylphosphonate
Reactant of Route 2
Reactant of Route 2
Diethyl benzo[b]thiophen-3-ylmethylphosphonate
Reactant of Route 3
Reactant of Route 3
Diethyl benzo[b]thiophen-3-ylmethylphosphonate
Reactant of Route 4
Reactant of Route 4
Diethyl benzo[b]thiophen-3-ylmethylphosphonate
Reactant of Route 5
Diethyl benzo[b]thiophen-3-ylmethylphosphonate
Reactant of Route 6
Reactant of Route 6
Diethyl benzo[b]thiophen-3-ylmethylphosphonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.